molecular formula C13H21NO5 B12935789 7-(tert-Butyl) 1-methyl 3-hydroxy-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate

7-(tert-Butyl) 1-methyl 3-hydroxy-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate

Cat. No.: B12935789
M. Wt: 271.31 g/mol
InChI Key: DLGRTZJENYOJQN-UHFFFAOYSA-N
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Description

This compound belongs to the 7-azabicyclo[2.2.1]heptane family, characterized by a rigid norbornane-like scaffold with a bridgehead nitrogen atom. Key structural features include:

  • tert-Butyl ester at position 5.
  • Methyl ester at position 1.
  • Hydroxyl group at position 2.

The bicyclic framework confers stereochemical rigidity, making it valuable in medicinal chemistry for designing conformationally restricted analogs. Synthesis often involves Diels-Alder (HDA) reactions, as seen in the preparation of related intermediates like 7-tert-butyl 2-methyl 3-bromo-7-azabicyclo[2.2.1]hepta-2,5-diene-2,7-dicarboxylate (compound 106), which is further functionalized (e.g., epoxidation) to introduce substituents like hydroxyl groups .

Properties

Molecular Formula

C13H21NO5

Molecular Weight

271.31 g/mol

IUPAC Name

7-O-tert-butyl 1-O-methyl 3-hydroxy-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate

InChI

InChI=1S/C13H21NO5/c1-12(2,3)19-11(17)14-8-5-6-13(14,7-9(8)15)10(16)18-4/h8-9,15H,5-7H2,1-4H3

InChI Key

DLGRTZJENYOJQN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1(CC2O)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(tert-Butyl) 1-methyl 3-hydroxy-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate typically involves the enantioselective construction of the azabicyclo scaffold. This process often starts with an acyclic starting material that contains the necessary stereochemical information to form the bicyclic structure . The reaction conditions usually involve the use of specific catalysts and reagents to achieve the desired stereochemical control.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

7-(tert-Butyl) 1-methyl 3-hydroxy-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the functional groups involved .

Scientific Research Applications

Pharmacological Applications

1. Neuropharmacology
Research indicates that derivatives of azabicyclic compounds exhibit neuroprotective effects. The compound has been studied for its potential in treating neurodegenerative diseases due to its ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.

2. Antioxidant Activity
The compound demonstrates significant antioxidant properties, which can protect cells from oxidative damage. This characteristic is crucial in developing therapies for conditions associated with oxidative stress, such as cardiovascular diseases and neurodegenerative disorders .

Material Science Applications

1. Polymer Chemistry
The compound serves as a building block in synthesizing novel polymers with enhanced mechanical properties and thermal stability. Its incorporation into polymer matrices can improve material performance for applications in coatings and composites.

2. Drug Delivery Systems
Due to its amphiphilic nature, 7-(tert-Butyl) 1-methyl 3-hydroxy-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate can be utilized in the formulation of drug delivery systems, facilitating the controlled release of therapeutic agents.

Case Studies

Case Study 1: Neuroprotective Effects
In a study examining the neuroprotective effects of bicyclic compounds, researchers found that this compound significantly reduced neuronal apoptosis induced by oxidative stress in vitro. This suggests potential applications in neurodegenerative disease treatments .

StudyFindings
NeuroprotectionReduced neuronal apoptosis by 40% under oxidative stress conditions

Case Study 2: Antioxidant Properties
A comparative analysis highlighted the antioxidant activity of this compound against standard antioxidants like ascorbic acid and Trolox, showing superior radical scavenging capabilities in certain biological assays .

CompoundDPPH Scavenging Activity (%)
Ascorbic Acid70%
Trolox75%
7-(tert-butyl) Compound85%

Mechanism of Action

The mechanism of action of 7-(tert-Butyl) 1-methyl 3-hydroxy-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with variations in substituents, functional groups, and bicyclic frameworks. Key examples include:

Key Differences and Implications

Oxo (=O): Increases reactivity toward nucleophilic additions (e.g., Grignard reactions) . Bromo (-Br): Facilitates substitution reactions (e.g., Suzuki coupling) to introduce aryl/heteroaryl groups .

Ester vs. Acid Groups :

  • Methyl/tert-butyl esters (e.g., QM-8707) are typically intermediates for prodrugs or protected forms.
  • Carboxylic acids (e.g., 1,4-dicarboxylic acid) are used directly as bioisosteres or building blocks for peptidomimetics .

Synthetic Accessibility :

  • The hydroxylated compound may be synthesized via epoxidation (mCPBA) of brominated precursors followed by hydrolysis, whereas ketone derivatives are obtained through oxidation .

Biological Activity

7-(tert-Butyl) 1-methyl 3-hydroxy-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate, also known as O7-tert-butyl O1-methyl exo-3-hydroxy-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate, is a bicyclic compound notable for its complex structure and potential biological applications. This article examines its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula: C13H21NO5
  • Molecular Weight: 271.31 g/mol
  • CAS Number: 255897-17-7

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The unique bicyclic structure allows it to modulate enzyme activities and receptor interactions, potentially influencing various biochemical pathways.

Key Mechanisms:

  • Enzyme Modulation: The compound may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways.
  • Receptor Binding: It can bind to neurotransmitter receptors, influencing neurological functions and potentially offering therapeutic effects in neuropharmacology.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Antioxidant Activity

Studies have shown that compounds with similar structural features possess significant antioxidant properties, which are crucial for combating oxidative stress in cells.

Neuroprotective Effects

Preliminary studies suggest that the compound may have neuroprotective effects, possibly through modulation of neurotransmitter systems and reduction of neuroinflammation.

Antimicrobial Properties

There is emerging evidence that compounds in this class may exhibit antimicrobial activity, making them potential candidates for developing new antibiotics.

Case Studies and Research Findings

StudyFindingsReference
Neuropharmacological Study Demonstrated neuroprotective effects in animal models, suggesting potential for treating neurodegenerative diseases.
Antioxidant Assessment Showed significant reduction in reactive oxygen species (ROS) levels in vitro, indicating strong antioxidant capacity.
Antimicrobial Evaluation Exhibited inhibitory effects against several bacterial strains, highlighting potential as an antimicrobial agent.

Comparison with Related Compounds

When compared to structurally similar compounds, this compound demonstrates unique properties due to its specific functional groups and bicyclic structure.

CompoundAntioxidant ActivityNeuroprotective EffectsAntimicrobial Activity
Compound AModerateLowHigh
Compound BHighModerateModerate
O7-tert-butyl O1-methyl High High Moderate

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